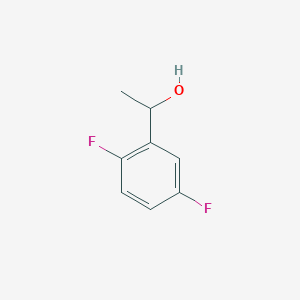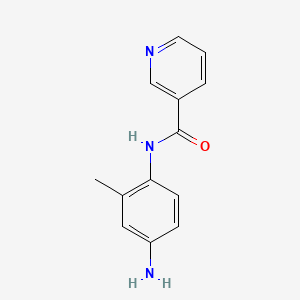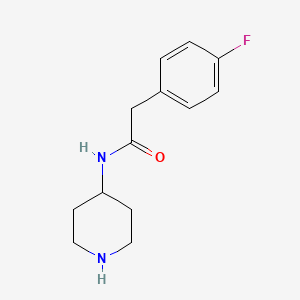![molecular formula C17H19NO3 B1645208 乙酸[4-(3-甲酰-2,5-二甲基-1H-吡咯-1-基)苯基]酯 CAS No. 928708-27-4](/img/structure/B1645208.png)
乙酸[4-(3-甲酰-2,5-二甲基-1H-吡咯-1-基)苯基]酯
描述
Ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate is a chemical compound with the CAS Number: 52034-37-4. It has a molecular weight of 271.32 and its IUPAC name is ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17NO3/c1-4-20-16(19)13-5-7-15(8-6-13)17-11(2)9-14(10-18)12(17)3/h5-10H,4H2,1-3H3 . This indicates the presence of a pyrrole ring, a phenyl ring, and an ester group in the molecule.科学研究应用
Pharmaceuticals: Antimicrobial Agents
The pyrrole moiety in ASISCHEM D29226 is known for its presence in compounds exhibiting antimicrobial properties . The structural similarity to pyrrolopyrazine derivatives, which have shown effectiveness against a range of microbial pathogens, suggests potential for ASISCHEM D29226 in developing new antimicrobial agents. Its ability to integrate into larger, complex molecules could lead to the synthesis of drugs targeting resistant strains of bacteria and fungi.
Anti-inflammatory Drugs
Compounds with a pyrrole ring, such as ASISCHEM D29226, have been associated with anti-inflammatory activity . This compound could be used as a building block in synthesizing novel non-steroidal anti-inflammatory drugs (NSAIDs), potentially offering an alternative to existing medications with fewer side effects.
Antiviral Research
The structural framework of ASISCHEM D29226 shares features with molecules that have demonstrated antiviral activities . Research into this compound could contribute to the development of new antiviral medications, particularly for viruses that have developed resistance to current treatments.
Antifungal Applications
Pyrrole derivatives are known to possess antifungal properties . ASISCHEM D29226 could be explored for its efficacy in treating fungal infections, especially in agricultural settings where fungal pathogens can significantly impact crop yields.
Antioxidant Development
The pyrrole ring in ASISCHEM D29226 is a common feature in antioxidants . This compound could be investigated for its potential to protect cells from oxidative stress, which is implicated in various chronic diseases, including cancer and neurodegenerative disorders.
Antitumor Activity
Research has indicated that pyrrole derivatives can exhibit antitumor properties . ASISCHEM D29226 might be used in the synthesis of new chemotherapeutic agents that target specific pathways in cancer cells, leading to more effective and targeted cancer treatments.
Kinase Inhibition for Cancer Therapy
Some pyrrolopyrazine derivatives have shown significant activity in kinase inhibition, which is a promising approach in cancer therapy . ASISCHEM D29226 could be a precursor in designing kinase inhibitors that disrupt cancer cell signaling and proliferation.
Material Science: Organic Electronics
The conjugated system of ASISCHEM D29226 suggests its utility in organic electronics . Its incorporation into polymers or small molecules could lead to materials with desirable electronic properties for use in organic light-emitting diodes (OLEDs) or photovoltaic cells.
安全和危害
未来方向
Given the presence of a pyrrole ring in this compound, it could potentially be used in the synthesis of biologically active compounds . Pyrrole-containing compounds are known to have diverse biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more . Therefore, future research could explore the potential biological activities of this compound.
属性
IUPAC Name |
ethyl 2-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-4-21-17(20)10-14-5-7-16(8-6-14)18-12(2)9-15(11-19)13(18)3/h5-9,11H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAXRSSFMLTIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201184140 | |
| Record name | Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201184140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928708-27-4 | |
| Record name | Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928708-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201184140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



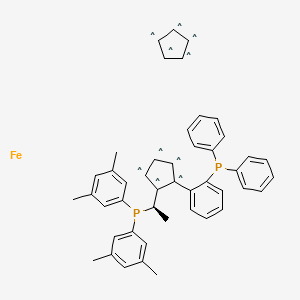
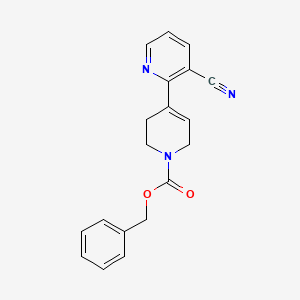

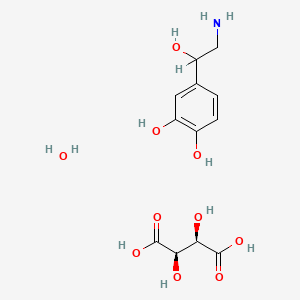
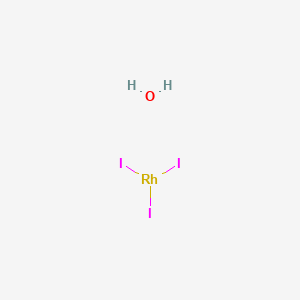
![(2E)-2-[(2E)-2-[3-[(E)-2-(3,3-Dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenoxycyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B1645147.png)
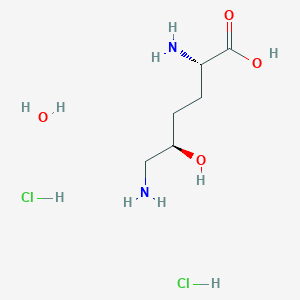

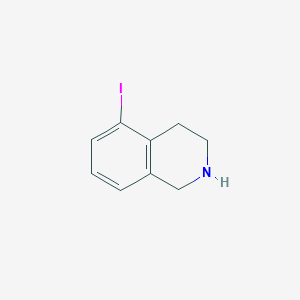
![2-[4-(4-Amino-phenyl)-piperazin-1-yl]-ethanol dihydrochloride](/img/structure/B1645167.png)
